(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1206825-53-7
VCID: VC0174020
InChI: InChI=1S/C7H16N2.2ClH/c1-6-3-4-9-5-7(6)8-2;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7+;;/m1../s1
SMILES: CC1CCNCC1NC.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.135

(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride

CAS No.: 1206825-53-7

Cat. No.: VC0174020

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.135

* For research use only. Not for human or veterinary use.

(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride - 1206825-53-7

Specification

CAS No. 1206825-53-7
Molecular Formula C7H18Cl2N2
Molecular Weight 201.135
IUPAC Name (3R,4R)-N,4-dimethylpiperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-6-3-4-9-5-7(6)8-2;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7+;;/m1../s1
Standard InChI Key BGWDWHDPGXWNAX-VJBFUYBPSA-N
SMILES CC1CCNCC1NC.Cl.Cl

Introduction

Chemical Identity and Structure

(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride is a chiral piperidine derivative with two defined stereogenic centers. The compound features a piperidine ring with methyl substituents at the nitrogen atom and at the 4-position, along with an amine group at the 3-position. Its dihydrochloride salt form improves stability and solubility characteristics compared to the free base.

Basic Identifiers

PropertyValue
CAS Number1206825-53-7
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
IUPAC Name(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride
SynonymsRel-(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride
Parent Compound CID55295505 ((3R,4R)-N,4-dimethyl-piperidin-3-amine)

Structural Characteristics

The compound contains a piperidine ring with two chiral centers at positions 3 and 4, both with R configuration. This specific stereochemistry is crucial for its biological activity and applications in pharmaceutical synthesis. The 3D structural conformation determines its ability to interact with targeted enzyme active sites, particularly in JAK inhibitor pathways .

Physical and Chemical Properties

The physical and chemical properties of (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride are important considerations for its storage, handling, and application in synthetic processes.

Physical Properties

PropertyValue
Physical StateSolid
ColorWhite to off-white
Melting Point249-251°C
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Topological Polar Surface Area24.1 Ų

Chemical Properties

The compound exhibits several key chemical properties that influence its reactivity and applications:

  • Solubility: It is slightly soluble in aqueous acidic solutions, DMSO (particularly when heated and sonicated), and methanol . This solubility profile is important for its application in various synthetic procedures.

  • Stability: The compound requires storage under specific conditions to maintain its integrity. Recommended storage is under inert gas (nitrogen or argon) at 2-8°C .

  • Reactivity: As a secondary amine, it can participate in various nucleophilic substitution reactions. The compound can also undergo oxidation, reduction, and acylation reactions typical of amines.

Synthesis and Production Methods

Several synthetic routes have been developed for the preparation of (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride, with optimization focusing on stereoselectivity, yield, and industrial scalability.

Synthetic Routes

One established synthetic pathway involves:

  • Starting Material Selection: Beginning with appropriate pyridine derivatives such as 3-amino-4-methylpyridine .

  • Reduction Steps: Conversion of the pyridine ring to the piperidine structure through catalytic hydrogenation .

  • Stereoselective Reactions: Methods to ensure the correct (3R,4R) stereochemistry, often involving chiral resolution steps .

  • Salt Formation: Conversion to the dihydrochloride salt using hydrochloric acid in suitable solvents .

Industrial Production Considerations

For large-scale production, several factors are optimized:

Applications in Pharmaceutical Development

(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride plays a crucial role in pharmaceutical development, particularly as an intermediate in the synthesis of therapeutic compounds.

Role in Drug Synthesis

The compound serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, most notably Tofacitinib . The specific stereochemistry of the molecule is essential for proper binding to enzyme active sites, which is critical for modulating autoimmune responses .

Tofacitinib, which relies on this intermediate in its synthesis pathway, is used in treating conditions such as:

  • Rheumatoid arthritis

  • Psoriatic arthritis

  • Ulcerative colitis

Quality Control Applications

Stereochemistry and Its Significance

The stereochemistry of (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride is a defining feature that significantly impacts its applications and properties.

Importance of Stereochemical Configuration

The (3R,4R) configuration is critical for several reasons:

  • Biological Activity: The specific spatial arrangement of atoms affects how the molecule interacts with biological targets.

  • Synthetic Value: This precise stereochemistry makes the compound valuable in creating enantiomerically pure pharmaceuticals.

  • Enzyme Inhibition: The stereochemical configuration influences the compound's ability to modulate enzyme activities, particularly in JAK inhibitor pathways.

Analytical Methods for Stereochemical Verification

Several techniques are employed to verify the stereochemical purity of the compound:

  • Chiral HPLC: Using specialized columns capable of resolving enantiomers.

  • NMR Spectroscopy: Analysis of coupling constants and NOE correlations to distinguish stereoisomers.

  • Polarimetry: Validation of optical rotation to confirm enantiomeric excess.

Stability Studies and Salt Form Comparison

Research has been conducted to compare the stability of different salt forms of (3R,4R)-N,4-dimethylpiperidin-3-amine, with significant findings regarding their relative storage stability.

Comparative Stability Analysis

Patent documentation reveals that the acetate salt form of the related compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine demonstrates superior stability compared to the dihydrochloride salt . This finding has implications for the storage and shelf-life of the compound in various applications.

Research and Development Applications

Beyond its role in pharmaceutical production, (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride has significance in broader research applications.

Medicinal Chemistry Research

The compound serves as a valuable tool in medicinal chemistry investigations:

  • Structure-Activity Relationship Studies: It provides insights into how structural modifications affect biological activity.

  • Pharmacophore Development: The compound helps in identifying essential structural features needed for specific biological functions.

  • Enzyme Inhibition Studies: It facilitates research into mechanisms of enzyme inhibition, particularly in inflammatory pathways.

Synthetic Organic Chemistry Applications

In organic synthesis, the compound demonstrates utility as:

  • Chiral Building Block: Its defined stereochemistry makes it valuable for constructing more complex molecules with controlled stereochemistry.

  • Reaction Development: It serves as a model substrate for developing new synthetic methodologies.

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